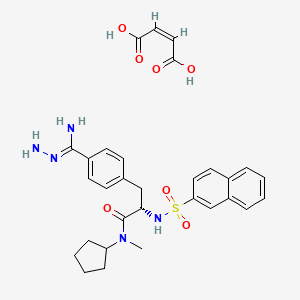

Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide, (2Z)-2-butenedioate (1:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LB-30057 is an oral thrombin inhibitor.

Applications De Recherche Scientifique

Chemical Synthesis and Therapeutic Potential

Benzenecarboximidic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and clinical applications. Notably, the guanidine group, considered a super base, when bonded to a benzazole ring, yields 2-guanidinobenzazoles (2GBZs), which could modify the biological activity of these heterocycles. These derivatives are being explored for their cytotoxic effects, inhibition of cell proliferation via angiogenesis and apoptosis, showcasing their therapeutic potential (Rosales-Hernández et al., 2022).

Psychotropic Activity

Phosphorylated carboxylic acids and their derivatives, including phosphorylacetohydrazides, are being studied for their psychotropic activity. These compounds have shown promising results in improving memory and learning, exhibiting neuroprotective properties, and correcting behavioral disorders in conditions like Alzheimer's disease. Their unique mechanism of action, including enhancing glutamatergic transmission and interacting with various neurotransmitter receptors, highlights their potential as new therapeutic agents (Semina et al., 2016).

Anticancer Applications

Cinnamic acid derivatives, including those similar in structure to benzenecarboximidic acid, are gaining attention in anticancer research. Their chemical structure allows for various modifications, making them versatile in medicinal research as traditional and synthetic antitumor agents. Despite their rich medicinal tradition, these derivatives are underutilized, providing a vast potential for exploration and development in cancer treatment (De et al., 2011).

Biological Activity of Functional Derivatives

Acyl thioureas and acyl thiosemicarbazides, functional derivatives of benzenecarboximidic acid, are being explored for their biological activities. These compounds are used in the synthesis of heterocycles and have shown antimicrobial, fungicidal, antitumor, antiviral, antifungal, and other activities. They are promising for further structural modification and drug discovery (Kholodniak & Kovalenko, 2022).

Corrosion Inhibition

Phthalocyanine and naphthalocyanine derivatives, related to benzenecarboximidic acid, are noted for their anticorrosive properties. They form strong chelating complexes with metallic atoms due to their nitrogenous structure and aromatic rings, making them excellent materials for corrosion inhibition in various metal/electrolyte systems (Verma et al., 2021).

Propriétés

Numéro CAS |

911683-33-5 |

|---|---|

Nom du produit |

Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide, (2Z)-2-butenedioate (1:1) |

Formule moléculaire |

C30H35N5O7S |

Poids moléculaire |

609.69 |

Nom IUPAC |

(S)-N-(cyclopentylmethyl)-3-(4-(hydrazinyl(imino)methyl)phenyl)-2-(naphthalene-2-sulfonamido)propanamide maleate |

InChI |

InChI=1S/C26H31N5O3S.C4H4O4/c27-25(30-28)21-11-9-18(10-12-21)15-24(26(32)29-17-19-5-1-2-6-19)31-35(33,34)23-14-13-20-7-3-4-8-22(20)16-23;5-3(6)1-2-4(7)8/h3-4,7-14,16,19,24,31H,1-2,5-6,15,17,28H2,(H2,27,30)(H,29,32);1-2H,(H,5,6)(H,7,8)/b;2-1-/t24-;/m0./s1 |

Clé InChI |

UEYDWKUCSCRYHK-GCCVQAHUSA-N |

SMILES |

NNC(C1=CC=C(C[C@H](NS(=O)(C2=CC=C3C=CC=CC3=C2)=O)C(NCC4CCCC4)=O)C=C1)=N.O=C(O)/C=C\C(O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LB-30057; LB 30057; LB30057; PD-172524; PD 172524; PD172524; CI-1028; CI 1028; CI1028; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

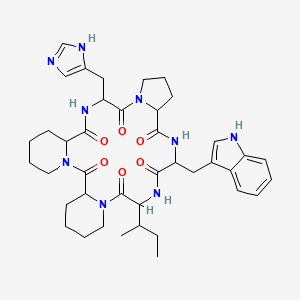

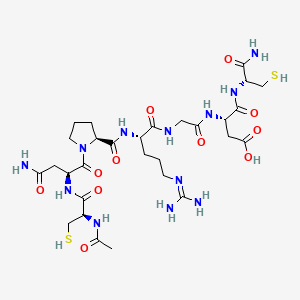

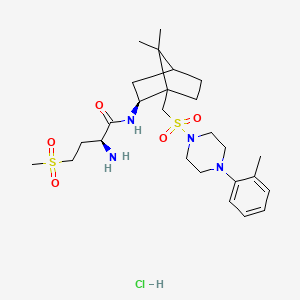

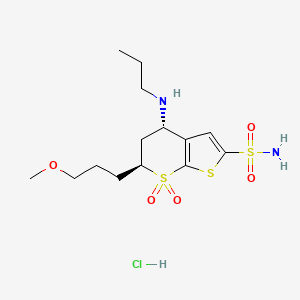

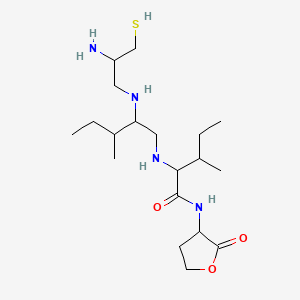

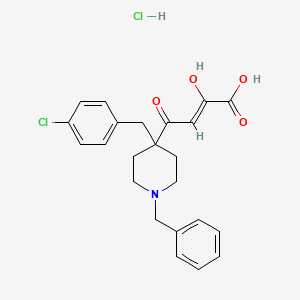

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)

![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)

![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)